(4-Phenylthiazole-2-ylthio)acetonitrile
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Overview
Description
(4-Phenylthiazole-2-ylthio)acetonitrile is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of (4-Phenylthiazole-2-ylthio)acetonitrile typically involves the reaction of 4-phenylthiazole-2-thiol with acetonitrile in the presence of a base. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
(4-Phenylthiazole-2-ylthio)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. .
Scientific Research Applications
(4-Phenylthiazole-2-ylthio)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which (4-Phenylthiazole-2-ylthio)acetonitrile exerts its effects involves interactions with various molecular targets. In medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
(4-Phenylthiazole-2-ylthio)acetonitrile can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
4-Phenylthiazole: Used in the synthesis of various pharmaceuticals.
Thiazole-4-carboxylic acid: Utilized in organic synthesis and medicinal chemistry. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for specialized applications
Properties
IUPAC Name |
2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S2/c12-6-7-14-11-13-10(8-15-11)9-4-2-1-3-5-9/h1-5,8H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSIHXVFHUUAQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)SCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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